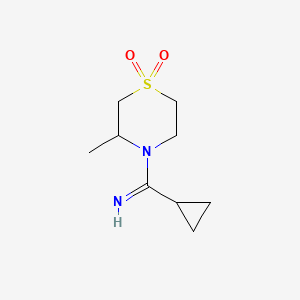
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring with a cyclopropyl group and an imino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a thiourea derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or catalysts.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The thiomorpholine ring can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups attached to different scaffolds.
Imino-containing Compounds: Compounds with imino groups attached to various heterocyclic rings.
Uniqueness
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H16N2O2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
cyclopropyl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C9H16N2O2S/c1-7-6-14(12,13)5-4-11(7)9(10)8-2-3-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
MIEYHKCJSUCHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1C(=N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
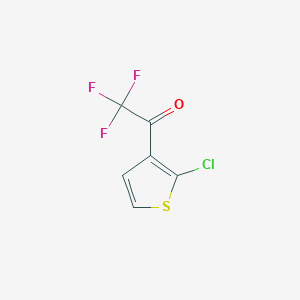
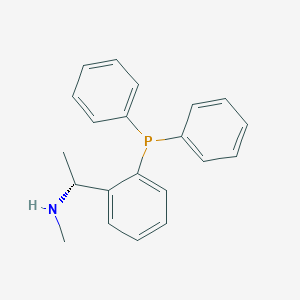
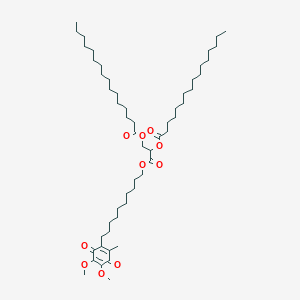
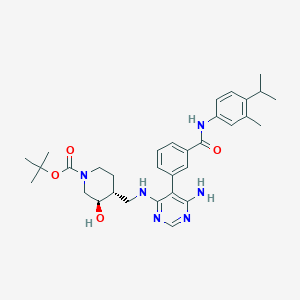


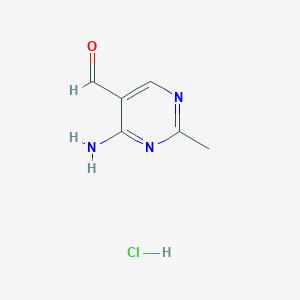

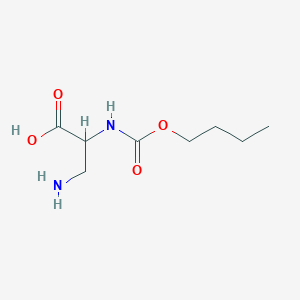


![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)

